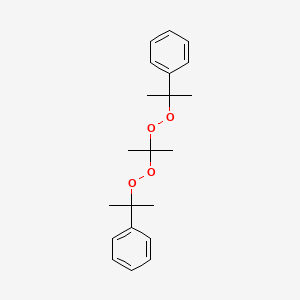
(Isopropylidene)bis(1-methyl-1-phenylethyl) peroxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Isopropylidene)bis(1-methyl-1-phenylethyl) peroxide is a chemical compound known for its use as an initiator in polymerization reactions. It is a type of organic peroxide, which is a class of compounds that contain a peroxide functional group (ROOR’). This compound is particularly valued in the production of polymers and resins due to its ability to initiate free radical polymerization.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
(Isopropylidene)bis(1-methyl-1-phenylethyl) peroxide can be synthesized through the reaction of cumyl hydroperoxide with acetone in the presence of an acid catalyst. The reaction typically proceeds as follows:
- Cumyl hydroperoxide is mixed with acetone.
- An acid catalyst, such as sulfuric acid, is added to the mixture.
- The reaction mixture is stirred at a controlled temperature to facilitate the formation of the peroxide compound.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where the reaction conditions are carefully monitored to ensure high yield and purity. The process includes:
- Continuous feeding of reactants into the reactor.
- Maintaining optimal temperature and pressure conditions.
- Using advanced purification techniques to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(Isopropylidene)bis(1-methyl-1-phenylethyl) peroxide primarily undergoes decomposition reactions, where it breaks down to form free radicals. These free radicals are highly reactive and can initiate various types of polymerization reactions.
Common Reagents and Conditions
Oxidation: The compound can undergo oxidation reactions in the presence of oxygen or other oxidizing agents.
Reduction: It can be reduced using reducing agents like sodium borohydride.
Substitution: The peroxide group can be substituted with other functional groups under specific conditions.
Major Products Formed
The major products formed from the decomposition of this compound are free radicals, which then participate in further chemical reactions to form polymers and other complex molecules.
Wissenschaftliche Forschungsanwendungen
(Isopropylidene)bis(1-methyl-1-phenylethyl) peroxide has a wide range of applications in scientific research:
Chemistry: It is used as an initiator in the polymerization of styrene, acrylates, and other monomers.
Biology: The compound is studied for its potential effects on biological systems, particularly in the context of oxidative stress.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a therapeutic agent.
Industry: It is widely used in the production of plastics, resins, and rubber, where it helps to control the polymerization process and improve the properties of the final product.
Wirkmechanismus
The mechanism of action of (Isopropylidene)bis(1-methyl-1-phenylethyl) peroxide involves the generation of free radicals through the homolytic cleavage of the peroxide bond. These free radicals then initiate polymerization reactions by attacking the double bonds of monomers, leading to the formation of polymer chains. The molecular targets and pathways involved in this process include:
Polymerization Pathways: The free radicals generated by the decomposition of the peroxide compound initiate chain reactions that result in the formation of polymers.
Oxidative Stress Pathways: In biological systems, the free radicals can induce oxidative stress, leading to various cellular responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dicumyl Peroxide: Similar in structure and function, dicumyl peroxide is also used as a polymerization initiator.
Benzoyl Peroxide: Another organic peroxide, benzoyl peroxide is widely used in both industrial and pharmaceutical applications.
Uniqueness
(Isopropylidene)bis(1-methyl-1-phenylethyl) peroxide is unique due to its specific structure, which provides distinct reactivity and stability compared to other peroxides. Its ability to generate free radicals efficiently makes it particularly valuable in polymerization processes.
Eigenschaften
CAS-Nummer |
4202-02-2 |
|---|---|
Molekularformel |
C21H28O4 |
Molekulargewicht |
344.4 g/mol |
IUPAC-Name |
2-[2-(2-phenylpropan-2-ylperoxy)propan-2-ylperoxy]propan-2-ylbenzene |
InChI |
InChI=1S/C21H28O4/c1-19(2,17-13-9-7-10-14-17)22-24-21(5,6)25-23-20(3,4)18-15-11-8-12-16-18/h7-16H,1-6H3 |
InChI-Schlüssel |
FVCYRIQNOFIDCH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C1=CC=CC=C1)OOC(C)(C)OOC(C)(C)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


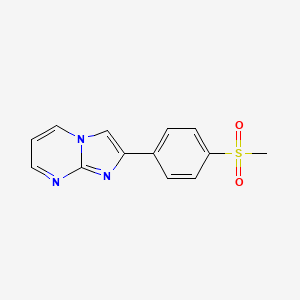
![2-[4-(Pentyloxy)phenyl]quinoline-4-carboxylic acid](/img/structure/B14165106.png)
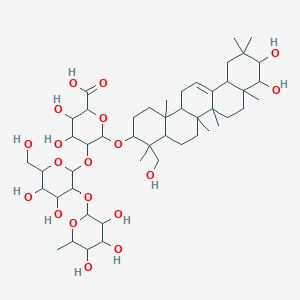
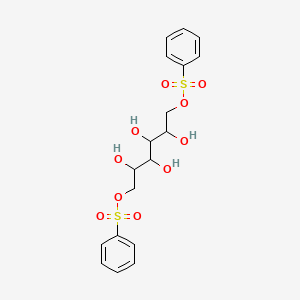
![Methyl (1R,5S)-1,5,6,8-tetrahydro-8-oxo-1,5-methano-2H-pyrido[1,2-a][1,5]diazocine-3(4H)-propanoate](/img/structure/B14165137.png)

![(E)-1-(4-propan-2-ylphenyl)-N-[(Z)-(4-propan-2-ylphenyl)methylideneamino]methanimine](/img/structure/B14165144.png)
![cyclohexyl 2-amino-1-(4-bromophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B14165147.png)
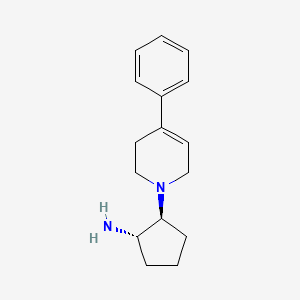
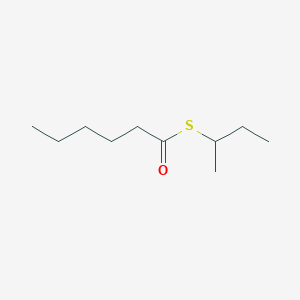
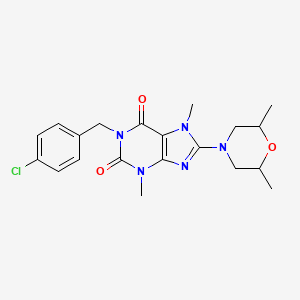
![Methyl 5-[({5-[(2-bromophenoxy)methyl]furan-2-yl}carbonyl)amino]-4-carbamoyl-3-methylthiophene-2-carboxylate](/img/structure/B14165181.png)
![Ethyl 4-[1,3-dimethyl-5-(3-methylphenyl)-2,4-dioxopyrrolo[3,4-d]pyrimidin-6-yl]benzoate](/img/structure/B14165182.png)

